molecular formula C11H13Cl2N3O2 B2843537 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide CAS No. 1103526-17-5

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide

Cat. No. B2843537
CAS RN: 1103526-17-5
M. Wt: 290.14
InChI Key: TUTUGBIAFBDEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme that plays a vital role in the activation of B cells and the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide exerts its therapeutic effects by selectively inhibiting the activity of BTK. BTK is a crucial enzyme that plays a vital role in the activation of B cells and the production of antibodies. Inhibition of BTK leads to a reduction in the production of antibodies and a decrease in the activation of B cells. This, in turn, leads to a reduction in inflammation and autoimmune response.
Biochemical and physiological effects:
In addition to its therapeutic effects, 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has also been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide in lab experiments is its selectivity for BTK. This allows for the specific inhibition of BTK without affecting other kinases. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the use of BTK inhibitors in combination with other therapies for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BTK inhibition and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide involves a multi-step process. The starting material is 5,6-dichloropyridin-3-amine, which is reacted with ethyl chloroformate to form the ethyl carbamate intermediate. This intermediate is then reacted with N,N-diisopropylethylamine and formic acid to form the formamide intermediate. Finally, the formamide intermediate is reacted with N-ethylpropanamide to yield the desired product.

Scientific Research Applications

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been shown to be effective in the treatment of certain types of cancer, including lymphoma and leukemia.

properties

IUPAC Name

5,6-dichloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c1-3-14-10(17)6(2)16-11(18)7-4-8(12)9(13)15-5-7/h4-6H,3H2,1-2H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTUGBIAFBDEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.